Methyl 2-amino-4-cyclopropylthiazole-5-carboxylate
Overview
Description
“Methyl 2-amino-4-cyclopropylthiazole-5-carboxylate” is a chemical compound with the molecular formula C8H10N2O2S . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the molecular formula C8H10N2O2S . The average mass is 198.242 Da and the mono-isotopic mass is 198.046295 Da .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Derivatives: Methyl 2-amino-4-cyclopropylthiazole-5-carboxylate serves as a starting compound in synthesizing various derivatives. For instance, it has been used in the synthesis of 2-acetyl(arylsulfonyl)amino derivatives through acylation processes (Dovlatyan et al., 2004).
- Catalytic Cyclization: It is involved in copper-catalyzed intramolecular cyclization processes, which are key steps in synthesizing oxazoles (Kumar et al., 2012).
Applications in Molecular Studies
- Biothiol Detection: The compound has been used to develop fluorescent probes for selective detection of biothiols like cysteine and homocysteine in aqueous media (Na et al., 2016).
- Antimicrobial Studies: Modified derivatives of this compound have been studied for their antimicrobial properties against various strains of bacteria and fungi (Desai et al., 2019).
Advanced Chemical Analysis
- 3D QSAR Analysis: The compound's derivatives have been subjected to 3D Quantitative Structure-Activity Relationship (QSAR) analysis to understand their structure-activity relationships, particularly in antimicrobial applications (Desai et al., 2019).
Other Relevant Research
- Synthesis of Isothiazoles: It's been used in the one-pot synthesis of isothiazoles, which are vital in pharmaceutical research (Clarke et al., 1998).
- Antitumor Studies: Certain derivatives have shown potential as antitumor agents, highlighting the compound's significance in cancer research (Kumar et al., 1993).
Properties
IUPAC Name |
methyl 2-amino-4-cyclopropyl-1,3-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c1-12-7(11)6-5(4-2-3-4)10-8(9)13-6/h4H,2-3H2,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLSMSRWINQRJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(S1)N)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674559 | |
Record name | Methyl 2-amino-4-cyclopropyl-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1065074-61-4 | |
Record name | Methyl 2-amino-4-cyclopropyl-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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